2-(4-Methanesulfonylphenyl)propanal
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Overview
Description
2-(4-Methanesulfonylphenyl)propanal is an organic compound with the molecular formula C₁₀H₁₂O₃S and a molecular weight of 212.27 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a propanal group. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo addition-elimination reactions . In these reactions, a molecule adds to the compound and then a different molecule is eliminated. This can result in changes to the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, they can participate in reactions at the benzylic position, which typically involve resonance-stabilized carbocations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Methanesulfonylphenyl)propanal . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methanesulfonylphenyl)propanal typically involves the reaction of 4-methanesulfonylbenzaldehyde with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methanesulfonylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 2-(4-Methanesulfonylphenyl)propanoic acid.
Reduction: 2-(4-Methanesulfonylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methanesulfonylphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
4-Methanesulfonylbenzaldehyde: Similar structure but lacks the propanal group.
2-(4-Methylsulfonylphenyl)ethanol: Similar structure but contains an alcohol group instead of an aldehyde group.
Uniqueness: 2-(4-Methanesulfonylphenyl)propanal is unique due to the presence of both the methanesulfonyl and propanal groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSQBUOSYCCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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